molecular formula C11H17N3O5 B174311 Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 164029-34-9

Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No. B174311
CAS RN: 164029-34-9
M. Wt: 271.27 g/mol
InChI Key: MOPZSTLPRGHTKB-UHFFFAOYSA-N
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Description

“Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate” is a complex organic compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butyloxycarbonyl (Boc) as a protecting group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the molecular formula of ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate is reported as CHNO with an average mass of 256.255 Da and a monoisotopic mass of 256.105927 Da .


Chemical Reactions Analysis

The chemical reactions involving such compounds often involve the addition and removal of the Boc group. For instance, the Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate has a molecular formula of C11H16N2O4S and a molecular weight of 272.32 . It is a solid at 20°C and should be stored under inert gas at a temperature less than 0°C .

Scientific Research Applications

Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

This compound can be used in the deprotection of the N-Boc group from a structurally diverse set of compounds, including aliphatic, aromatic, and heterocyclic substrates . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .

Synthesis of Medicinally Active Compounds

The mild deprotection procedure of the N-Boc group has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Amino Acid Protection

The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . It is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Synthesis of Dipeptides

Boc-protected amino acid ionic liquids derived from this compound can be used as starting materials in dipeptide synthesis with commonly used coupling reagents .

Development of Novel Room-Temperature Ionic Liquids

This compound can be used in the development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation and the anions of commercially available tert-butyloxycarbonyl (Boc)-protected amino acids .

Organic Synthesis

When the reactive side chain and N-terminus of amino acid ionic liquids (AAILs) are chemically protected, they can be used as efficient reactants and reaction media in organic synthesis .

Safety and Hazards

Safety data sheets for similar compounds indicate that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray, and used only outdoors or in a well-ventilated area .

Future Directions

The use of amino acid ionic liquids (AAILs) for organic synthesis is being explored, with a focus on expanding their applicability . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

properties

IUPAC Name

ethyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5/c1-5-17-9(15)8-13-7(19-14-8)6-12-10(16)18-11(2,3)4/h5-6H2,1-4H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPZSTLPRGHTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438653
Record name Ethyl 5-{[(tert-butoxycarbonyl)amino]methyl}-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

164029-34-9
Record name Ethyl 5-{[(tert-butoxycarbonyl)amino]methyl}-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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